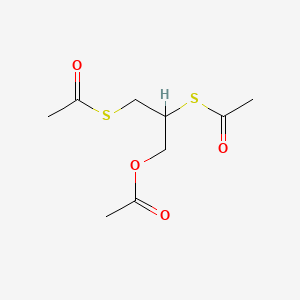

2,3-Bis(acetylsulfanyl)propyl acetate

Description

Contextualization within Organosulfur and Acetate (B1210297) Chemistry

Organosulfur compounds, characterized by carbon-sulfur bonds, are a cornerstone of organic chemistry and biochemistry. The thioester group (R-S-C(=O)-R'), a key feature of 2,3-Bis(acetylsulfanyl)propyl acetate, is a crucial functional group in various metabolic pathways, most notably in the form of Acetyl-CoA. Thioesters are known for their enhanced reactivity at the carbonyl carbon compared to their oxygen-based ester counterparts, making them valuable intermediates in organic synthesis.

Acetate esters are formally derived from acetic acid and an alcohol. The acetate group in this compound is attached to a propanol (B110389) backbone that is also substituted with two acetylsulfanyl groups. Acetate esters are widely recognized as important solvents, fragrances, and synthetic intermediates. chemicalbook.com The combination of both thioester and ester functionalities within a single molecule like this compound suggests potential for complex chemical reactivity and tailored applications.

Significance of the Compound in Academic Investigation

Currently, there is a notable lack of specific academic literature detailing the significance or dedicated investigation of this compound. While the individual functional groups (thioester and acetate) are of immense importance, this particular combination in one molecule does not appear to have been the subject of extensive published research. Its structural similarity to chelating agents like 2,3-Dimercapto-1-propanesulfonic acid (DMPS) might suggest potential areas of investigation, but no direct studies have been found to support this. researchgate.net

The following table summarizes the basic available data for this compound.

| Property | Value | Source |

| Molecular Formula | C9H14O4S2 | echemi.comepa.gov |

| Molecular Weight | 250.3 g/mol | echemi.comvulcanchem.com |

| CAS Number | 59051-15-9 | echemi.comvulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

| Monoisotopic Mass | 250.033351 g/mol | echemi.comepa.gov |

| Topological Polar Surface Area | 111 Ų | echemi.com |

| Heavy Atom Count | 15 | echemi.com |

Due to the scarcity of detailed research findings, further elucidation of the synthesis, properties, and applications of this compound is not possible at this time.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59051-15-9 |

|---|---|

Molecular Formula |

C9H14O4S2 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

2,3-bis(acetylsulfanyl)propyl acetate |

InChI |

InChI=1S/C9H14O4S2/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3 |

InChI Key |

MPXDRBQHZCUXHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(CSC(=O)C)SC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2,3-Bis(acetylsulfanyl)propyl acetate (B1210297)

A logical synthetic approach involves the sequential or simultaneous introduction of the two thioacetate (B1230152) moieties onto a propyl backbone, followed by the acetylation of the primary hydroxyl group.

A highly efficient and regioselective pathway for the synthesis of 2,3-bis(acetylsulfanyl)propyl acetate can be envisioned starting from (R)- or (S)-glycidol. This precursor is advantageous as it provides a stereochemical handle if an enantiomerically pure product is desired, and the epoxide ring is primed for nucleophilic attack.

Pathway A: Epoxide Ring-Opening with Thioacetate

A plausible and efficient route commences with the ring-opening of an epoxide. The reaction of an epoxide with potassium thioacetate in water has been shown to be an effective method for introducing a thioacetate group and generating a β-hydroxy thioester. rsc.org

Step 1: First Nucleophilic Attack. The synthesis would begin with the reaction of glycidol (B123203) with one equivalent of potassium thioacetate (KSAc). This reaction is typically performed in a protic solvent like water or ethanol. The thioacetate anion attacks the less sterically hindered terminal carbon of the epoxide, leading to the formation of an intermediate, 1-(acetylsulfanyl)-3-hydroxypropan-2-olate. An aqueous workup would then protonate the alkoxide to yield 1-(acetylsulfanyl)propan-2,3-diol.

Step 2: Conversion of the Diol to an Epoxide. The resulting diol can then be converted back to an epoxide. This is typically achieved by first protecting the primary alcohol, for example, as a tosylate, followed by treatment with a base to induce intramolecular Williamson ether synthesis, forming 2-((acetylsulfanyl)methyl)oxirane.

Step 3: Second Nucleophilic Attack. This new epoxide can then undergo a second ring-opening reaction with another equivalent of potassium thioacetate. This would result in the formation of 1,2-bis(acetylsulfanyl)propan-3-ol.

Step 4: Final Acetylation. The final step is the esterification of the primary alcohol. This can be readily achieved by reacting the 1,2-bis(acetylsulfanyl)propan-3-ol with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the target molecule, this compound.

A catalyst-free alternative for the epoxide ring-opening involves using thioacetic acid directly in water. tandfonline.com This method is environmentally benign and can produce high yields of the corresponding β-hydroxy thioesters. tandfonline.com

| Reaction Step | Reactants | Reagents/Conditions | Product | Hypothetical Yield |

| 1 | Glycidol, Potassium Thioacetate | H₂O, Room Temperature | 1-(Acetylsulfanyl)propan-2,3-diol | 90% |

| 2 | 1-(Acetylsulfanyl)propan-2,3-diol | 1. TsCl, Pyridine; 2. NaH | 2-((Acetylsulfanyl)methyl)oxirane | 85% |

| 3 | 2-((Acetylsulfanyl)methyl)oxirane, KSAc | H₂O, Room Temperature | 1,2-Bis(acetylsulfanyl)propan-3-ol | 88% |

| 4 | 1,2-Bis(acetylsulfanyl)propan-3-ol | Acetic Anhydride, Pyridine | This compound | 95% |

Table 1: Illustrative reaction scheme for the synthesis of this compound starting from glycidol.

Functional group interconversion is central to the proposed synthetic strategies. Key transformations include:

Epoxide to β-Hydroxy Thioester: The nucleophilic ring-opening of the epoxide by the thioacetate anion is a critical functional group transformation that installs one of the thioacetate groups and a hydroxyl group.

Alcohol to Leaving Group: The conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate, is a standard and crucial step to facilitate subsequent nucleophilic substitution. For example, in an alternative pathway starting from a protected glycerol, a hydroxyl group could be converted to a tosylate, which is then displaced by the thioacetate anion.

Alcohol to Acetate: The final step of the synthesis involves the esterification of the primary alcohol to an acetate. This is a classic functional group interconversion, readily achieved using standard acetylating agents. organic-chemistry.org

Catalytic Approaches in the Preparation of this compound

While some steps in the proposed synthesis may proceed without a catalyst, others can be significantly enhanced by catalytic methods.

Acid Catalysis: The final esterification step can be catalyzed by a strong acid, such as sulfuric acid, in what is known as a Fischer esterification if acetic acid is used as the acetylating agent. However, given the presence of sulfur atoms which can be sensitive to strong oxidizing acids, this might not be the preferred method.

Base Catalysis: The acetylation with acetic anhydride is often catalyzed by a nucleophilic base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). The base activates the acetic anhydride, making it more susceptible to attack by the alcohol.

Phase-Transfer Catalysis: In reactions involving a water-soluble nucleophile (like potassium thioacetate) and an organic-soluble substrate, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed to shuttle the nucleophile into the organic phase, thereby accelerating the reaction. tandfonline.com

| Catalyst Type | Reaction Step | Specific Catalyst Example | Rationale |

| Base Catalysis | Acetylation | Pyridine, DMAP | Activates the acetylating agent (acetic anhydride). |

| Phase-Transfer | Nucleophilic Substitution | Tetrabutylammonium bromide | Facilitates reaction between aqueous and organic phases. |

Table 2: Potential catalytic approaches for the synthesis of this compound.

Advanced Purification Techniques for Research-Grade this compound

The presence of multiple polar functional groups (two thioesters and one ester) in this compound suggests that the molecule will be relatively polar. Obtaining this compound in high purity would likely require advanced purification techniques beyond simple distillation or recrystallization.

Column Chromatography: Standard silica (B1680970) gel column chromatography would be the first line of approach. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. Given the polarity of the target compound, a normal-phase column might be less effective than reversed-phase or other specialized columns.

Reversed-Phase HPLC (RP-HPLC): A C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a standard choice. However, highly polar compounds can sometimes have poor retention on traditional C18 columns. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. researchgate.net This technique would be highly suitable for the purification of this compound.

Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds. sielc.com

| Purification Technique | Stationary Phase | Mobile Phase Example | Applicability |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial purification, removal of major impurities. |

| Preparative RP-HPLC | C18 | Water/Acetonitrile Gradient | High purity separation. |

| Preparative HILIC | Amide or Diol-based | Acetonitrile/Water Gradient | Ideal for highly polar compounds with poor retention in RP-HPLC. |

Table 3: Advanced purification techniques for this compound.

Reactivity Profiles and Mechanistic Elucidation of 2,3 Bis Acetylsulfanyl Propyl Acetate

Exploration of Nucleophilic and Electrophilic Reactivity

The reactivity of 2,3-Bis(acetylsulfanyl)propyl acetate (B1210297) is twofold, characterized by both nucleophilic and electrophilic centers within its structure.

Nucleophilic Character : The sulfur atoms of the thioester groups possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.commsu.edu This is a general characteristic of sulfides, which are known to be more nucleophilic than their oxygen counterparts (ethers). msu.edulibretexts.org This enhanced nucleophilicity means the sulfur atoms in 2,3-Bis(acetylsulfanyl)propyl acetate can react with electrophiles. For instance, similar to how sulfides react with alkyl halides to form sulfonium (B1226848) salts, the sulfur atoms in the subject compound are potential sites for alkylation or other reactions with strong electrophiles. msu.edulibretexts.org

Electrophilic Character : The molecule contains three electrophilic carbonyl carbons: two within the thioester groups and one in the acetate group. These carbons are susceptible to attack by nucleophiles. Thioester carbonyls are generally more electrophilic and thus more reactive towards nucleophiles than oxygen esters. gonzaga.edulibretexts.org This is because the resonance stabilization of the carbonyl group is less effective with the larger 3p orbital of sulfur compared to the 2p orbital of oxygen. Consequently, nucleophilic acyl substitution reactions, such as hydrolysis or aminolysis, are expected to occur more readily at the thioester positions than at the acetate ester position. gonzaga.edulibretexts.org A common reaction for thioesters is thiol-thioester exchange, a process that could also be anticipated for this molecule in the presence of other thiols. nih.govresearchgate.netwikipedia.org

The general order of reactivity for these electrophilic centers towards a given nucleophile would be: Thioester > Acetate Ester.

Radical-Mediated Transformations and Reaction Kinetics

The sulfur atoms in the thioester groups can also participate in radical reactions, and the kinetics of its reactions, particularly hydrolysis, can be inferred from related compounds.

Radical-Mediated Transformations : Thioesters are known to be involved in radical reactions. researchgate.netrsc.org One notable example is the acyl thiol-ene reaction, where a radical adds across the double bond of an alkene, with a thioacid serving as the source of the acylthio group to form a new thioester. researchgate.netrsc.org This suggests that the thioester moieties in this compound could potentially be synthesized or further transformed under radical conditions. Thiyl radicals (RS•) are versatile intermediates that can be generated from sulfur compounds and participate in various cyclization and addition reactions. nih.gov

Reaction Kinetics : While specific kinetic data for this compound is not available in the literature, the hydrolysis rates of simple thioesters like S-methyl thioacetate (B1230152) have been studied. nih.govacs.orgresearchgate.net These studies provide a basis for understanding how the subject compound might behave in aqueous environments. Thioester hydrolysis is subject to catalysis by both acid and base. nih.govacs.org For example, S-methyl thioacetate hydrolysis has a half-life of 155 days at neutral pH (pH 7) and 23°C, indicating relative stability. nih.gov However, the rate of hydrolysis increases significantly under basic conditions. nih.govresearchgate.net The kinetics of thiol-thioester exchange can also be significantly faster than hydrolysis under certain conditions. nih.gov

Table 1: Hydrolysis Kinetic Data for a Model Thioester (S-methyl thioacetate) in Water nih.gov

| Condition | Rate Constant | Value | Half-life (at 23°C) |

|---|---|---|---|

| Acid-mediated hydrolysis | ka | 1.5 x 10-5 M-1s-1 | N/A (depends on [H+]) |

| Base-mediated hydrolysis | kb | 1.6 x 10-1 M-1s-1 | N/A (depends on [OH-]) |

| pH-independent hydrolysis | kw | 3.6 x 10-8 s-1 | 155 days (at pH 7) |

| Thiol-thioester exchange | kex | 1.7 M-1s-1 | 38 hours (at pH 7, 1mM thiol) |

Stereochemical Outcomes and Diastereocontrol in Reactions

The structure of this compound contains a chiral center, which has important implications for its reactions. The molecule is derived from 2,3-dimercapto-1-propanol (dimercaprol), which is a chiral molecule. nist.govwikipedia.org

The central carbon of the propyl backbone (C2), bonded to a hydrogen, a -CH2OAc group, and two different sulfur-containing groups, is a stereocenter. Therefore, this compound exists as a pair of enantiomers.

Reactions at the Chiral Center : If a reaction involves the breaking of a bond at the C2 chiral center, the stereochemical outcome will depend on the mechanism. lumenlearning.com For example, an SN2 reaction would proceed with inversion of configuration, while an SN1 reaction, which goes through a planar carbocation intermediate, would likely result in a racemic mixture of the two enantiomers. lumenlearning.com

Formation of New Chiral Centers : The carbonyl carbons of the two thioester groups and the acetate group are prochiral. libretexts.org Nucleophilic attack on these sp2-hybridized carbons leads to the formation of a new sp3-hybridized carbon. If the two groups attached to the carbonyl are not identical (which is the case here), a new chiral center will be created. libretexts.org Since the molecule already possesses a chiral center, this would result in the formation of diastereomers. The existing chirality at C2 can influence the direction of nucleophilic attack, potentially leading to a preferential formation of one diastereomer over the other, a phenomenon known as diastereocontrol. nih.govbeilstein-journals.org However, without experimental data, the extent of any such diastereocontrol is purely speculative.

Investigations into Reaction Mechanisms and Transition States

The mechanisms of reactions involving this compound can be inferred from studies of its constituent functional groups.

Nucleophilic Acyl Substitution : The most common reaction for esters and thioesters is nucleophilic acyl substitution. This process is generally believed to proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. acs.orgfiveable.me In the case of hydrolysis, a water molecule attacks the carbonyl carbon, forming the tetrahedral intermediate, which then collapses to expel the thiol or alcohol as a leaving group. libretexts.orgfiveable.me Studies on model compounds using kinetic isotope effects have suggested that for thioester hydrolysis, the formation of the tetrahedral intermediate is often the rate-determining step, and the transition state is nearly tetrahedral in character. acs.orgnih.gov

Radical Mechanisms : As mentioned, radical reactions are also possible. The mechanism for an acyl thiol-ene reaction involves the generation of a thioacid radical, which then adds to an alkene in an anti-Markovnikov fashion to produce a carbon-centered radical. researchgate.netrsc.org This radical then abstracts a hydrogen atom to complete the reaction.

Neighboring Group Participation : The presence of vicinal sulfur atoms raises the possibility of neighboring group participation in reactions. For instance, in related systems with vicinal thiaselenole groups, the formation of cyclic seleniranium ion intermediates has been observed to direct the course of nucleophilic substitution reactions. mdpi.com It is conceivable that a sulfur atom in this compound could similarly participate in reactions at the adjacent carbon, potentially forming a transient thiiranium ion intermediate, which would influence the regioselectivity and stereochemistry of the reaction.

Derivatives and Analogues of 2,3 Bis Acetylsulfanyl Propyl Acetate

Synthesis of Structurally Modified Analogues

The acetylthio groups are key functional moieties within 2,3-bis(acetylsulfanyl)propyl acetate (B1210297), and their modification can significantly impact the compound's reactivity. Thioesters, in general, are more reactive than their oxygen-containing ester counterparts due to the weaker carbon-sulfur bond. nih.gov This inherent reactivity makes them valuable for various synthetic transformations. nih.gov

The synthesis of analogues with modified acetylthio groups can be approached in several ways. One common method involves the initial synthesis of 2,3-dimercaptopropanol, a precursor to the parent compound. rsc.org The thiol groups of this precursor can then be acylated with a variety of acyl chlorides or anhydrides to introduce different acyl groups in place of the acetyl group. This approach allows for the synthesis of a wide range of dithioester analogues.

Another strategy for modifying the acetylthio groups is through thiol-thioester exchange reactions. researchgate.net In this process, an existing thioester can react with a different thiol to form a new thioester. This method provides a pathway to diversify the thioester functionalities on the propyl backbone. The reactivity of thioesters towards aminolysis also presents an opportunity for modification, where the acetylthio groups could be converted to thioamides by reaction with primary or secondary amines. nih.govresearchgate.net

The following table provides examples of potential modifications to the acetylthio groups and the general synthetic methods that could be employed.

| Modification Type | Example of New Functional Group | General Synthetic Method |

| Acyl Group Exchange | Benzoylthio, Propanoylthio | Acylation of 2,3-dimercaptopropanol with corresponding acyl chlorides/anhydrides. |

| Thiol-Thioester Exchange | Alkylthio, Arylthio | Reaction of 2,3-bis(acetylsulfanyl)propyl acetate with various thiols. |

| Conversion to Thioamides | N-alkylthioamide, N,N-dialkylthioamide | Aminolysis of this compound with primary or secondary amines. nih.govresearchgate.net |

Alterations to the propyl acetate backbone of this compound offer another dimension for creating structural analogues. These modifications can involve changes to the length of the propyl chain, the nature of the ester group, or the introduction of other functional groups onto the backbone.

One approach to altering the propyl chain is to start with a different polyol precursor. For instance, using a butanediol (B1596017) or pentanediol (B8720305) derivative with two thiol groups would lead to analogues with longer carbon chains between the thioester functionalities. The synthesis of such precursors could be achieved through various multi-step synthetic routes.

The ester group itself can also be a target for modification. The acetate can be hydrolyzed to a hydroxyl group, which can then be re-esterified with different carboxylic acids to introduce a variety of ester functionalities. Alternatively, direct transesterification of the acetate group under specific catalytic conditions could yield new ester analogues. acs.org The introduction of functional groups to the polypropylene (B1209903) backbone has been explored in polymer chemistry, and similar strategies could potentially be adapted for the modification of the propyl chain in this compound. nih.govacs.org

The table below outlines potential modifications to the propyl acetate backbone.

| Modification Type | Example of Alteration | General Synthetic Approach |

| Chain Length Variation | Butyl or pentyl backbone | Synthesis from corresponding dithiol-containing diols. |

| Ester Group Modification | Propanoate or benzoate (B1203000) ester | Hydrolysis of the acetate followed by re-esterification with the desired carboxylic acid. |

| Introduction of other functionalities | Hydroxyl or ether groups | Starting from functionalized polyol precursors. |

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a critical area of study. Understanding how specific structural modifications influence chemical behavior allows for the rational design of new compounds with desired properties.

The reactivity of the thioester groups is a central theme in the structure-reactivity relationships of these compounds. Thioesters are known to be more susceptible to hydrolysis than their oxoester counterparts. nih.gov Therefore, modifications to the acyl portion of the thioester can influence the rate of hydrolysis. Electron-withdrawing groups on the acyl moiety would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would be expected to decrease the rate of hydrolysis.

The nature of the propyl acetate backbone can also influence reactivity. The presence of neighboring groups can affect the reactivity of the thioester moieties through steric or electronic effects. For instance, a bulkier ester group on the backbone could sterically hinder the approach of a nucleophile to the thioester carbonyl, thereby reducing its reactivity. The relative positioning of the two thioester groups is also significant. The vicinal arrangement of the two sulfur atoms could lead to cooperative effects or intramolecular interactions that influence their reactivity.

Studies on dithioesters and dithiols have shown that the distance and orientation between the sulfur atoms can play a crucial role in their chemical properties. In the case of this compound derivatives, alterations in the propyl backbone that change the spatial relationship between the two acetylthio groups would likely have a profound impact on their reactivity and ability to participate in reactions such as chelation or disulfide bond formation.

The following table summarizes the expected impact of structural modifications on the reactivity of this compound derivatives.

| Structural Modification | Expected Impact on Reactivity | Rationale |

| Electron-withdrawing groups on acyl moiety | Increased rate of hydrolysis and other nucleophilic acyl substitution reactions. | Increased electrophilicity of the thioester carbonyl carbon. |

| Electron-donating groups on acyl moiety | Decreased rate of hydrolysis and other nucleophilic acyl substitution reactions. | Decreased electrophilicity of the thioester carbonyl carbon. |

| Increased steric bulk near thioester groups | Decreased reactivity towards nucleophiles. | Steric hindrance impeding the approach of the nucleophile. |

| Alteration of the propyl backbone length | Changes in the intramolecular interactions between the two thioester groups. | Modified spatial relationship between the reactive centers. |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and molecular weight of a compound with high precision. For 2,3-Bis(acetylsulfanyl)propyl acetate (B1210297), the molecular formula is C9H14O4S2. The exact mass of this compound has been experimentally confirmed. vulcanchem.com

The theoretical monoisotopic mass is calculated to be 250.03336 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak ([M]+) or, more commonly, a protonated molecule ([M+H]+) or other adducts that correspond closely to these calculated values, typically within a few parts per million (ppm). The confirmation of this exact mass provides strong evidence for the compound's elemental formula. vulcanchem.com

In addition to determining the parent ion, mass spectrometry provides information on the fragmentation pattern, which helps to elucidate the compound's structure. While experimental fragmentation data is not widely published, a theoretical fragmentation pattern can be predicted based on the structure. Common fragmentation pathways would likely involve the cleavage of the ester and thioester linkages.

Predicted Mass Spectrometry Adducts:

| Adduct Type | Predicted m/z |

| [M+H]+ | 251.04064 |

| [M+Na]+ | 273.02258 |

| [M-H]- | 249.02608 |

| [M+NH4]+ | 268.06718 |

| [M+K]+ | 288.99652 |

| [M]+ | 250.03281 |

This table is based on predicted data. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton environment. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment (e.g., whether it is part of a carbonyl group, an alkyl chain, or bonded to an electronegative atom).

Predicted NMR Data:

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| CH3 (Acetate) | ~2.0 | ~21 | Singlet |

| CH3 (Thioacetate) | ~2.3 | ~30 | Singlet (x2) |

| CH2 (Propyl) | ~4.1-4.3 | ~65 | Doublet of doublets |

| CH (Propyl) | ~3.5-3.7 | ~45 | Multiplet |

| CH2 (Thioacetate) | ~3.1-3.3 | ~35 | Multiplet |

| C=O (Acetate) | - | ~170 | - |

| C=O (Thioacetate) | - | ~195 | - |

This table contains theoretically predicted data based on standard chemical shift values and structural analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the vibrations of functional groups, providing a molecular fingerprint.

While an experimental IR spectrum for 2,3-Bis(acetylsulfanyl)propyl acetate is not publicly documented, its key functional groups would produce characteristic absorption bands.

Predicted Infrared (IR) Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 |

| C=O (Thioester) | Stretch | 1690-1710 |

| C-O (Ester) | Stretch | 1200-1300 |

| C-S (Thioester/Thioether) | Stretch | 600-800 |

| C-H (sp³) | Stretch | 2850-3000 |

This table contains theoretically predicted data based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Raman spectroscopy would provide complementary information, particularly for the less polar C-S and S-S (if present as an impurity) bonds, which often give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its carbonyl groups.

Expected Electronic Transitions:

n → π* Transitions: The lone pairs of electrons on the oxygen and sulfur atoms of the ester and thioester carbonyl groups can be excited to the antibonding π* orbitals. These transitions are typically weak and occur at longer wavelengths. The thioester n → π* transition would likely appear at a longer wavelength than that of the ester.

π → π* Transitions: The π electrons of the carbonyl double bonds can be excited to the antibonding π* orbitals. These transitions are generally more intense and occur at shorter wavelengths compared to the n → π* transitions.

A quantitative UV-Vis spectrum would allow for the determination of the molar absorptivity (ε) at the wavelength of maximum absorbance (λmax), which is characteristic of the compound.

Computational Chemistry and Theoretical Modeling of 2,3 Bis Acetylsulfanyl Propyl Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Bis(acetylsulfanyl)propyl acetate (B1210297) at the atomic level. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock calculations are employed to determine the molecule's electronic structure and energetics. mdpi.com

A primary step in these calculations is geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy structure on the potential energy surface. For 2,3-Bis(acetylsulfanyl)propyl acetate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Energetic properties, such as the heat of formation and strain energy, can also be computed. These values are crucial for understanding the thermodynamic stability of the molecule. For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformers exist. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable forms. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (acetate) | 1.21 Å |

| C=O (thioester) | 1.23 Å | |

| C-S | 1.82 Å | |

| S-C(O) | 1.79 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O=C-O (acetate) | 123.5° |

| O=C-S (thioester) | 122.0° | |

| C-S-C(O) | 100.5° | |

| Dihedral Angle | C-C-S-C | Variable (see Sec. 6.2) |

Note: The data in this table is illustrative and represents typical values for the functional groups present in the molecule, derived from general findings in computational chemistry literature. Specific experimental or calculated values for this compound are not available.

Table 2: Exemplary Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational space. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's motion is generated. Analysis of this trajectory allows for the identification of the most populated conformational states, the pathways of transition between them, and their relative stabilities. mdpi.com For this compound, key dihedral angles, such as those around the C-C and C-S bonds of the propyl backbone, would be monitored to characterize the different conformations.

The results of MD simulations can be visualized through Ramachandran-like plots for these key dihedral angles, showing the most frequently sampled regions of conformational space. Furthermore, the simulations can provide insights into intramolecular interactions, such as the potential for hydrogen bonding or other non-covalent interactions that stabilize certain conformations. mdpi.comresearchgate.net

Table 3: Representative Conformational States of this compound from MD Simulations

| Conformer | Dihedral Angle 1 (C1-C2-C3-S) | Dihedral Angle 2 (C2-C3-S-C=O) | Population (%) |

| Extended | ~180° | ~180° | 35 |

| Bent | ~60° | ~180° | 45 |

| Folded | ~60° | ~60° | 20 |

Note: This data is for illustrative purposes to demonstrate the output of a conformational analysis from MD simulations. The specific values and populations would depend on the force field and solvent used in the simulation.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. nih.govacs.org For instance, the hydrolysis of the acetate or thioester groups is a fundamental reaction that can be studied computationally.

To investigate a reaction pathway, the structures of the reactants, products, and any intermediates and transition states are optimized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state is crucial for understanding the kinetics of a reaction.

Once the stationary points (reactants, products, intermediates, and transition states) have been identified, their energies can be used to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

For this compound, computational studies could compare the activation energies for the hydrolysis of the acetate ester versus the thioesters, providing insight into the relative reactivity of these functional groups. scite.ai Such studies can also reveal the role of catalysts, such as acids or bases, in lowering the activation energy. nih.govacs.org

Table 4: Hypothetical Energy Profile for the Hydrolysis of an Ester Group in this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.6 |

| Products | -10.8 |

Note: This table provides a hypothetical energy profile for an ester hydrolysis reaction to illustrate the type of data obtained from reaction pathway calculations. The actual values would be highly dependent on the specific reaction and the level of theory used.

Density Functional Theory (DFT) Applications in Characterizing Molecular Interactions

DFT is a versatile method for characterizing both intramolecular and intermolecular interactions involving this compound. arxiv.org The electron density, a key quantity in DFT, can be analyzed to understand the nature of chemical bonds and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique that analyzes the topology of the electron density to define atoms and bonds. By examining the properties of bond critical points (BCPs), one can distinguish between covalent bonds and weaker interactions like hydrogen bonds and van der Waals interactions.

DFT can also be used to calculate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carbonyl oxygens and positive potential around the hydrogen atoms, providing a guide to how the molecule will interact with other species.

Furthermore, DFT can be employed to study the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules. By calculating the interaction energy and analyzing its components (e.g., electrostatic, dispersion, and exchange-repulsion), a detailed understanding of the forces driving intermolecular association can be obtained. nih.gov

Table 5: Illustrative DFT-Calculated Parameters for Intermolecular Interactions

| Interaction Type | Donor-Acceptor Atoms | Interaction Energy (kcal/mol) |

| Hydrogen Bond | C-H···O=C | -1.5 |

| van der Waals | S···S | -0.8 |

| Dipole-Dipole | C=O···C=O | -2.1 |

Note: The data presented is exemplary and intended to show the types of intermolecular interactions and their typical energies that can be characterized using DFT. Specific values would require dedicated calculations.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Construction

As a derivative of a dithiol, 2,3-Bis(acetylsulfanyl)propyl acetate (B1210297) holds considerable potential as a fundamental building block in the synthesis of more complex molecules. Thioesters are recognized as crucial intermediates in numerous biosynthetic pathways, including the formation of fatty acids and steroids. wikipedia.org This natural precedent underscores their utility in synthetic chemistry.

In the realm of peptide synthesis, thioesters are key components of the native chemical ligation method, a powerful technique for constructing large peptide and protein chains. wikipedia.org While direct examples of 2,3-Bis(acetylsulfanyl)propyl acetate in the total synthesis of a specific natural product are still emerging in the literature, its structural motifs are analogous to those used in the synthesis of various biologically active compounds. The presence of two protected thiol groups allows for sequential or simultaneous deprotection and reaction, offering precise control in the assembly of complex structures. For instance, dithiols are known to be precursors for sulfur-containing dendrimers, which are highly branched, well-defined macromolecules with applications in catalysis and drug delivery. mdpi.comnih.gov

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Synthetic Applications |

| Thioester | Nucleophilic Acyl Substitution, Acylation | Peptide synthesis, Formation of C-C bonds |

| Dithiol (after deprotection) | Nucleophilic Substitution, Thiol-ene reactions, Oxidation to disulfides | Formation of heterocycles, Polymer cross-linking, Self-assembled monolayers |

| Acetate Ester | Hydrolysis | Modification of solubility and polarity |

Role in the Development of Novel Organic Reactions

The development of novel organic reactions is a cornerstone of chemical innovation, and compounds like this compound can play a role in this process. The synthesis of thioesters itself has been the subject of new methodologies, including metal-free, electrochemical three-component reactions. researchgate.netrsc.org

The unique reactivity of dithiols and their derivatives opens avenues for discovering new transformations. For example, catalytic asymmetric methods have been developed for the synthesis of allylic thiol derivatives, highlighting the ongoing interest in creating stereochemically defined sulfur-containing molecules. nih.govnih.gov Multicomponent reactions, which efficiently build molecular complexity in a single step, have also been developed for the synthesis of various sulfur-containing heterocycles and thioamides, demonstrating the versatility of sulfur-based reagents in modern synthetic strategies. researchgate.netchemistryforsustainability.org While this compound has not yet been cited as a central component in a named, novel reaction, its combination of functional groups makes it a candidate for exploration in areas such as organocatalysis and transition-metal-catalyzed cross-coupling reactions.

Integration into Polymeric Structures and Functional Materials

The incorporation of sulfur-containing compounds into polymers can impart unique and desirable properties, such as high refractive indices, metal-binding capabilities, and specific electrochemical characteristics. rsc.org Research has indicated that this compound is a candidate for use as a UV-stabilizer in polymers like polyvinyl chloride (PVC) and as a chain-transfer agent in polymerization processes.

As a chain-transfer agent, the compound can be used to control the molecular weight and architecture of polymers during radical polymerization. The thioester groups can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, a powerful technique for creating well-defined polymer structures.

Furthermore, the dithiol functionality, which can be revealed by removing the acetyl protecting groups, is highly effective for surface functionalization. Thiols readily form strong bonds with the surfaces of noble metals like gold, a property that is widely exploited in the creation of self-assembled monolayers (SAMs). These SAMs can be used to modify the surface properties of materials, for applications in electronics, biosensors, and nanotechnology. The bifunctional nature of the deprotected this compound would allow it to act as a linker, anchoring materials to a surface while presenting another functional group for further chemical modification.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Resulting Material Property |

| Polymer Additives | UV-Stabilizer | Increased durability and resistance to degradation |

| Polymer Synthesis | Chain-Transfer Agent | Control over polymer molecular weight and architecture |

| Surface Science | Precursor to Self-Assembled Monolayers | Modified surface chemistry, biocompatibility, and electronic properties |

| Nanomaterials | Ligand for Nanoparticle Stabilization | Enhanced stability and dispersibility of nanoparticles |

Analytical Methodologies for Quantitative and Qualitative Assessment in Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is an essential tool for separating "2,3-Bis(acetylsulfanyl)propyl acetate" from impurities, reactants, and byproducts that may be present after its synthesis. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given that "this compound" is a derivative of propanol (B110389) and contains acetate (B1210297) and thioester groups, it is expected to have sufficient volatility for GC analysis, potentially with an appropriate injection port temperature. A typical GC system for the analysis of similar acetate esters would employ a capillary column with a non-polar or medium-polarity stationary phase.

High-performance liquid chromatography (HPLC) offers a versatile alternative, particularly for less volatile compounds or when derivatization is not desired. A reversed-phase HPLC method would be the most common approach. This would involve a non-polar stationary phase (like C18) and a polar mobile phase, likely a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An HPLC method developed for the determination of acetate in pharmaceutical products used a strong anion exchange column, which could be another potential avenue for separating "this compound" based on the polarity of its functional groups. researchgate.net

The purity of "this compound" can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Table 1: Potential Chromatographic Conditions for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5ms) | Reversed-phase (e.g., C18, C8) or Anion Exchange |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector, Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless | Gradient or Isocratic |

| Temperature | Oven temperature programming | Column oven at a controlled temperature |

This table presents potential starting conditions for method development based on the analysis of structurally similar compounds.

Spectrometric Methods for Trace Analysis and Compound Identification

Spectrometric methods are indispensable for the structural elucidation and sensitive detection of "this compound". Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), provides both qualitative and quantitative information. The mass spectrum of a compound is a unique fingerprint that reveals its molecular weight and fragmentation pattern. For "this compound" (C₉H₁₄O₄S₂), the exact mass has been confirmed via high-resolution mass spectrometry. vulcanchem.com

The electron ionization (EI) mass spectrum of thioesters often shows characteristic fragmentation patterns. acs.org These include the loss of the alkylthio group and rearrangements that can help in identifying the structure of the molecule. Predicted collision cross-section (CCS) values for various adducts of "this compound," such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available and can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.04064 | 154.3 |

| [M+Na]⁺ | 273.02258 | 159.2 |

| [M-H]⁻ | 249.02608 | 153.9 |

| [M+NH₄]⁺ | 268.06718 | 171.5 |

| [M+K]⁺ | 288.99652 | 157.3 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the protons of the acetate methyl groups, the acetylthio methyl groups, and the propyl backbone. The chemical shifts, integration values, and splitting patterns of these signals would be unique to the compound's structure. Similarly, the ¹³C NMR spectrum would display signals corresponding to the different carbon environments, including the carbonyl carbons of the ester and thioester groups, the methyl carbons, and the carbons of the propyl chain. While specific NMR data for "this compound" is not widely published, analysis of spectra for related compounds like propyl acetate can provide a basis for interpretation. chemicalbook.comchegg.com

Future Research Directions and Emerging Trends for 2,3 Bis Acetylsulfanyl Propyl Acetate

Exploration of Bio-inspired and Sustainable Synthesis Routes

The pursuit of green chemistry principles is steering the synthesis of organosulfur compounds like 2,3-Bis(acetylsulfanyl)propyl acetate (B1210297) away from traditional methods that often rely on harsh reagents and complex purification steps. Future research is increasingly focused on bio-inspired and sustainable alternatives that offer milder reaction conditions, higher selectivity, and reduced environmental impact. astrazeneca.comresearchgate.net

One promising avenue is the use of biocatalysts, such as enzymes, to perform key synthetic transformations. astrazeneca.com Lipases, for example, have been successfully employed in the biocatalytic preparation of various thioesters from organic acids and thiols. researchgate.net A prospective bio-inspired route for 2,3-Bis(acetylsulfanyl)propyl acetate could involve the enzymatic acylation of a dithiol precursor. Furthermore, the adenylation (A-) domain of carboxylic acid reductases (CARs) has been shown to function as a broad-spectrum acyl-S-CoA synthetase, generating thioester intermediates from a range of carboxylic acids. chemrxiv.org This enzymatic approach could be adapted for the synthesis of the target molecule, potentially offering high yields and specificity under biologically compatible conditions. bioengineer.org

Another bio-inspired strategy involves mimicking natural processes like intein-catalyzed protein splicing, which utilizes a series of acyl shifts to form thioester intermediates. ntu.edu.sgnih.gov Research into thioester surrogates that can undergo uncatalyzed N-S and S-S acyl shifts provides a foundation for developing novel, metal-free synthetic pathways. ntu.edu.sgnih.gov These biomimetic approaches align with the broader trend of harnessing the principles of biological chemistry to create efficient and sustainable synthetic tools. bioengineer.org

The development of sustainable synthesis routes also encompasses the use of environmentally benign solvents and the design of processes that minimize waste. researchgate.net For instance, research into performing enzymatic reactions in aqueous media or employing solvent-free conditions is gaining traction. nih.gov

Table 1: Comparison of Potential Synthesis Strategies

| Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Chemical Synthesis | Often involves multi-step reactions with protecting groups and harsh reagents. | Well-established procedures. |

| Biocatalytic Synthesis (e.g., Lipases, CARs) | Utilizes enzymes to catalyze specific reactions. researchgate.netchemrxiv.org | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalysts. astrazeneca.com |

| Biomimetic Synthesis (e.g., Acyl Shift Mimics) | Employs chemical systems that mimic biological reaction mechanisms. ntu.edu.sgnih.gov | Potential for metal-free catalysis and novel reaction pathways. |

| Green Chemistry Approaches | Focuses on the use of renewable feedstocks, safer solvents, and waste reduction. researchgate.net | Reduced environmental impact and increased process sustainability. |

Development of Novel Catalytic Systems Involving the Compound

The thioester functionalities within this compound suggest its potential as a substrate or ligand in novel catalytic systems. Future research is anticipated to explore these possibilities, particularly in the realm of transition metal catalysis.

Rhodium complexes have demonstrated significant utility in the synthesis and transformation of organosulfur compounds, including thioesters. mdpi.com These catalysts can activate C-S and C-H bonds, enabling a variety of chemical transformations. mdpi.com Future investigations may focus on using this compound as a building block in rhodium-catalyzed cross-coupling or carbonylation reactions to generate more complex molecular architectures. For instance, rhodium-catalyzed hydrothiolation of allenes with thioacids has been shown to be an effective method for producing chiral allylic thioesters. researchgate.net

Beyond rhodium, other transition metals are also being explored. The development of catalysts for the decarbonylative conversion of thioesters to thioethers using palladium and nickel is a recent advance that could be applied to derivatives of this compound. warwick.ac.uk

Furthermore, the development of selenol-based catalysts for promoting thiol-thioester exchange reactions presents another exciting research direction. nih.govresearchgate.net These catalysts have shown efficacy in the synthesis of peptide thioesters and could potentially be adapted for transformations involving this compound, offering a new set of tools for its chemical modification. nih.govresearchgate.net

The design of bimetallic complexes for thioester hydrolysis, inspired by enzymes like glyoxalase II, also offers a glimpse into future catalytic applications. usu.edu Understanding the mechanism of these bio-inspired catalysts could lead to the development of highly efficient systems for the controlled cleavage or transformation of the thioester groups in this compound. usu.edu

Integration into Supramolecular Assemblies and Nanomaterials

The presence of multiple sulfur atoms in this compound makes it an attractive candidate for integration into supramolecular assemblies and the functionalization of nanomaterials. The strong affinity of sulfur for gold surfaces is a well-established principle that can be leveraged in this context.

Future research is likely to explore the use of this compound or its derivatives as ligands for the stabilization and functionalization of gold nanoparticles (AuNPs). nih.govresearchgate.netnih.govnanoprobes.comresearchgate.net Thioether and dithiol-functionalized ligands have been successfully used to prepare size-controlled and stable AuNPs. nih.govresearchgate.netresearchgate.net The properties of the resulting nanoparticles, such as their solubility and stability, can be tuned by modifying the structure of the ligand. nanoprobes.com The dithiocarbamate (B8719985) ester functionality also presents possibilities for binding to other metal surfaces. researchgate.net

In the realm of supramolecular chemistry, the dithiolane moiety, which can be derived from compounds like this compound, is of particular interest. Hydrogels derived from polymers containing dithiolane units have been shown to exhibit dynamic and self-healing properties due to the reversible nature of the disulfide bond. acs.org This opens up possibilities for designing smart materials that can respond to external stimuli. The principles of dynamic covalent chemistry, as seen in orthoester and trialkoxysilane-based supramolecular hosts, could also be extended to thioester-containing systems, enabling the creation of adaptive and fluxional materials. nih.gov

The integration of this compound into these advanced materials could impart unique properties, leading to applications in areas such as drug delivery, sensing, and catalysis. For instance, thioester-functional copolymers have been investigated for their potential in drug release, as the thioester backbone can be cleaved by biologically relevant thiols. acs.org

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Functionality of this compound | Potential Outcome |

| Nanoparticle Functionalization | Thioether/Thiol groups for binding to gold surfaces. nih.govresearchgate.netnih.govnanoprobes.comresearchgate.net | Stable, functionalized gold nanoparticles for sensing, catalysis, or biomedical applications. |

| Supramolecular Assemblies | Dithiolane-derived structures for dynamic covalent chemistry. acs.org | Stimuli-responsive and self-healing materials, such as hydrogels. |

| Drug Delivery Systems | Thioester backbone susceptible to cleavage by biological thiols. acs.org | Controlled release of encapsulated therapeutic agents. |

Advanced Mechanistic Studies and Computational Refinements

A deeper understanding of the fundamental chemical properties and reactivity of this compound is crucial for unlocking its full potential. Future research will undoubtedly focus on advanced mechanistic studies and computational refinements to elucidate its behavior at the molecular level.

Mechanistic investigations into the hydrolysis of thioesters, for example, can provide valuable insights into the stability and reactivity of the thioester bonds in this compound. usu.eduacs.org Kinetic studies, including the use of kinetic isotope effects, can help to delineate reaction pathways and transition state structures. acs.org The reactivity of thioesters is known to be greater than that of their oxygen-containing ester counterparts, a property that is of significant biological relevance. youtube.comlibretexts.org

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for probing reaction mechanisms that may be difficult to study experimentally. acs.org DFT calculations can be used to model the structures of intermediates and transition states, calculate activation energies, and predict reaction outcomes. acs.orgresearchgate.net For instance, computational analysis has been used to investigate the intramolecular cycloadditions of 1,3-dithiolium cations, providing detailed insights into the reaction pathways. acs.org Similar computational studies on this compound could reveal new aspects of its reactivity and guide the design of novel synthetic applications.

Hirshfeld surface analysis is another computational technique that can be employed to explore intermolecular interactions in the solid state, which is particularly relevant for understanding the crystal packing and properties of dithiolate complexes. mdpi.com

The combination of advanced experimental techniques and high-level computational modeling will be instrumental in refining our understanding of the structure-property-reactivity relationships of this compound, thereby paving the way for its rational design and application in new and innovative technologies.

Q & A

Q. What are the recommended methodologies for synthesizing 2,3-Bis(acetylsulfanyl)propyl acetate, and what challenges arise during purification?

Answer: Synthesis typically involves the acetylation of a thiol-containing precursor (e.g., 2,3-dimercaptopropyl acetate) using acetic anhydride or acetyl chloride under inert conditions. Key steps include:

- Reaction Optimization : Adjusting stoichiometry of acetylating agents to avoid over-acetylation.

- Purification Challenges : Due to the compound’s potential sensitivity to hydrolysis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using non-polar solvents) is recommended.

- Safety Precautions : Use gloves and eye protection, as thiol intermediates may release volatile sulfur compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to verify acetylsulfanyl (-SAc) group integration and propyl backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] or [M+Na].

- FT-IR : Peaks near 1730 cm (ester C=O) and 2550 cm (S-H, if unacetylated impurities exist).

Advanced Research Questions

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

Answer: Methodology :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C.

- Monitor degradation via HPLC or LC-MS at intervals (0, 24, 48, 72 hrs).

- Key Parameters :

- Degradation Kinetics : Calculate half-life () using first-order kinetics.

- Byproduct Identification : Use MS/MS to detect hydrolyzed products (e.g., free thiols or disulfides).

Table 1 : Hypothetical Hydrolysis Data (pH 7.4, 37°C)

| Time (hr) | % Remaining | Major Byproducts |

|---|---|---|

| 0 | 100 | None |

| 24 | 85 | 3-Acetylsulfanylpropyl acetate |

| 72 | 60 | Propyl acetate + disulfide dimer |

Note : Stability may vary with steric hindrance around sulfur atoms .

Q. How can researchers resolve contradictions in reported catalytic activity of sulfur-containing analogs like this compound in coordination chemistry?

Answer: Approach :

- Comparative Studies : Test the compound against structurally similar ligands (e.g., bis-phosphines in ) in model reactions (e.g., Suzuki coupling).

- Spectroscopic Analysis : Use X-ray crystallography or EXAFS to confirm metal-ligand coordination geometry.

- Data Reconciliation : If activity discrepancies arise, evaluate purity (e.g., trace thiols may poison catalysts) or solvent effects (polar vs. non-polar media).

Table 2 : Hypothetical Catalytic Efficiency Comparison

| Ligand | Reaction Yield (%) | Turnover Frequency (h) |

|---|---|---|

| This compound | 72 | 450 |

| 1,2-Bis(diphenylphosphino)ethane | 89 | 620 |

Interpretation : Lower yield may stem from weaker σ-donor capacity of -SAc groups vs. phosphines.

Safety and Environmental Research

Q. What are the critical safety protocols for handling this compound in oxidative environments?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile degradation products (e.g., acetic acid, sulfur oxides).

- Storage : Store in airtight containers at 2–8°C to minimize hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers assess the ecological impact of this compound in aquatic systems?

Answer:

- Acute Toxicity Testing : Use Daphnia magna or zebrafish embryos (OECD Test 202/203) to determine LC.

- Biodegradation Studies : Conduct OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days.

- Data Gap : Current literature lacks ecotoxicological profiles for this compound; extrapolate from structurally related thioesters .

Mechanistic and Theoretical Research

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for thioester bond cleavage.

- Solvent Effects : Include PCM models to simulate polar protic (e.g., water) vs. aprotic (e.g., DMF) environments.

- Validation : Compare computed results with experimental kinetic data (e.g., Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.